REACTION_CXSMILES
|
CO.C(O)(=O)C.[Br:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[C:10]([N+:18]([O-])=O)[CH:9]=1.C(=O)([O-])O.[Na+]>[Fe].C(OCC)(=O)C>[NH2:18][C:10]1[CH:9]=[C:8]([Br:7])[CH:17]=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
insoluble were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
WASH
|
Details
|
after washed with a saturated sodium hydrogen carbonate aqueous solution
|
Type
|
CUSTOM
|
Details
|
a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hexane was added to the obtained residue
|
Type
|
CUSTOM
|
Details
|
a solid substance was separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |